molecular formula C14H18N2O B13039002 2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one

2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one

Cat. No.: B13039002
M. Wt: 230.31 g/mol
InChI Key: ZPTXWXVQWSAOBA-UHFFFAOYSA-N
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Description

2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one is a chemical compound of significant interest in microbiological and therapeutic research, particularly for its role as a Quorum Sensing Inhibitor (QSI). Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate group behaviors, such as biofilm formation and virulence factor production, which are critical in establishing persistent infections. Research on a closely related compound, 3-Benzyl-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, has demonstrated potent anti-quorum sensing activity without exerting antibacterial effects, thereby presenting a strategy to combat bacterial pathogenicity with a lower risk of driving antibiotic resistance . This class of compounds has shown efficacy against the model organism Pseudomonas aeruginosa PAO1, a notorious biofilm-forming pathogen. Studies indicate that it can significantly inhibit biofilm formation by altering its architecture and topographical features, thereby preventing bacterial adherence and maturation . Furthermore, its QSI activity leads to a substantial reduction in key virulence factors, including rhamnolipid, pyocyanin pigment, elastase, and protease activities, as well as a decrease in bacterial motility . Microarray analyses suggest that the mechanism of action involves the differential expression of genes within the complex quorum sensing regulatory networks of P. aeruginosa . By attenuating pathogenicity rather than bacterial viability, this compound represents a promising scaffold for the development of novel anti-virulence agents to address multidrug-resistant bacterial infections . This product is intended for research purposes only.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2-benzyl-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-one

InChI

InChI=1S/C14H18N2O/c17-14-8-13-10-15(6-7-16(13)11-14)9-12-4-2-1-3-5-12/h1-5,13H,6-11H2

InChI Key

ZPTXWXVQWSAOBA-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC(=O)CC2CN1CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

  • The synthesis often begins with N-substituted ethylenediamines or diketopiperazines such as Cyclo(Gly-Pro) as precursors.
  • Intramolecular 1,4-addition of unsaturated amino esters or reductive cyclization of amino keto esters forms the piperazine ring system.
  • For example, amino keto esters undergo reductive cyclization to yield piperazin-2-ylacetates or propanoates, which serve as key intermediates for subsequent transformations.

N-Benzylation

  • The nitrogen atom at position 2 is benzylated using benzyl bromide in the presence of a base such as sodium hydride (NaH) in acetonitrile.
  • This step has been reported to proceed with high efficiency, achieving yields around 78% under mild conditions.
  • The benzylation is critical for introducing the 2-benzyl substituent characteristic of the target compound.

Cyclization and Lactam Formation

  • Alkylation of piperazin-2-ylacetates with methyl bromoacetate followed by Dieckmann cyclization leads to the formation of the lactam ring.
  • Acidic demethoxycarbonylation then furnishes the hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one core.
  • Depending on reaction conditions, ring closure can yield either the lactam or methoxy-substituted lactam derivatives.

Alternative Cyclization via Mesylation and Microwave Irradiation

  • Hydroxyl-containing intermediates can be mesylated and then cyclized using sodium hydride in acetonitrile.
  • Microwave irradiation at elevated temperatures (e.g., 130°C) accelerates the cyclization to yield the hexahydropyrrolo[1,2-a]pyrazin-6(2H)-ones efficiently.

Deprotection and Functionalization

  • Removal of the benzyl protecting group is achieved by catalytic hydrogenation using ammonium formate and palladium on charcoal.
  • Subsequent functionalization at other positions (e.g., sulfonylation with fluorophenylsulfonyl chlorides) can be performed to obtain derivatives for biological evaluation.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
N-Benzylation Benzyl bromide, NaH, acetonitrile, room temp. ~78 Efficient, mild conditions
Piperazine ring formation Intramolecular 1,4-addition or reductive cyclization Variable Starting from amino keto esters or unsaturated amino esters
Alkylation with methyl bromoacetate Methyl bromoacetate, base Not specified Precursor to Dieckmann cyclization
Dieckmann cyclization Base, acidic demethoxycarbonylation 55-57 Acidic hydrolysis on crude product improves yield
Mesylation and cyclization Mesyl chloride, NaH, microwave irradiation (130°C) Not specified Rapid cyclization to hexahydropyrrolo-pyrazinones
Benzyl deprotection Ammonium formate, Pd/C catalyst Not specified Mild hydrogenation conditions

Research Findings and Analysis

  • The synthetic route involving N-benzylation of diketopiperazine Cyclo(Gly-Pro) followed by cyclization is well-established and provides good yields with high stereoselectivity.
  • Use of bases such as lithium hexamethyldisilazide (LHMDS) or lithium diisopropylamide (LDA) for deprotonation enables further functionalization with electrophiles, facilitating the synthesis of diverse derivatives.
  • Microwave-assisted cyclization offers a rapid and efficient alternative to conventional heating, reducing reaction times significantly.
  • The choice of protecting groups and reaction conditions critically affects the yield and purity of the final compound.
  • The described methods allow for modular synthesis, enabling the introduction of various substituents for pharmacological optimization.

Summary Table of Key Synthetic Routes

Route No. Starting Material Key Steps Advantages Reference
1 N-substituted ethylenediamine Intramolecular 1,4-addition, alkylation, Dieckmann cyclization Good yields, stereoselective
2 Cyclo(Gly-Pro) diketopiperazine N-Benzylation (NaH, benzyl bromide), base-mediated cyclization High N-benzylation yield
3 Hydroxy intermediates Mesylation, microwave irradiation cyclization Rapid reaction, efficient

Chemical Reactions Analysis

2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Pharmacological Applications

1. Pain Management

Research indicates that 2-benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one exhibits anti-hyperalgesic properties. In a study involving neuropathic pain models, the compound demonstrated effectiveness in reducing mechanical allodynia, showcasing its potential as a therapeutic agent for chronic pain conditions such as fibromyalgia and neuropathic pain syndromes .

Case Study:
In animal models of persistent pain induced by chemotherapy agents like paclitaxel, the compound was tested in both racemic mixtures and enantiomeric forms. The results indicated that specific enantiomeric ratios (R:S 3:1) provided superior efficacy compared to the racemic mixture alone .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. It has been suggested that compounds similar to this compound may act as inhibitors of tropomyosin receptor kinase (Trk) family proteins, which are implicated in neurodegenerative conditions .

3. Anti-inflammatory Properties

Preliminary studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism appears to involve modulation of inflammatory pathways at the cellular level .

Mechanism of Action

The mechanism of action of 2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The compound is compared below with GNF179 (CAS: 1261114-01-5), a structurally related imidazo-pyrazine derivative, due to shared heterocyclic motifs and research applications.

Property 2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one GNF179
Molecular Formula C₁₄H₁₆N₂O₃ C₂₂H₂₃ClFN₅O
Molecular Weight 260.29 g/mol 427.9 g/mol
Core Structure Pyrrolo-pyrazinone Imidazo-pyrazine
Key Substituents Benzyl group 4-Chloroanilino, 4-fluorophenyl, methyl
Solubility Limited (solvent-dependent) 10 mM in DMSO
Storage Conditions 2–8°C -20°C
Predicted Density N/A 1.36 g/cm³
Biological Relevance Neurological targets Kinase inhibition (e.g., mTOR pathways)

Key Differences and Implications

Structural Complexity: The benzyl-pyrrolo-pyrazinone core of the parent compound is simpler compared to GNF179’s imidazo-pyrazine scaffold with halogenated aryl groups. This complexity in GNF179 likely enhances target binding affinity but reduces solubility, necessitating DMSO for dissolution .

Physicochemical Properties :

  • GNF179’s higher molecular weight (427.9 vs. 260.29 g/mol) and halogen substituents contribute to its density (1.36 g/cm³) and thermal stability (predicted boiling point: 656.2°C) .
  • The parent compound’s lower molecular weight and absence of halogens may favor blood-brain barrier penetration , aligning with its neurological research applications .

Stability and Storage :

  • GNF179’s requirement for -20°C storage suggests greater sensitivity to degradation compared to the parent compound (2–8°C), possibly due to reactive functional groups like the primary amine .

Biological Activity :

  • While this compound is explored for G-protein-coupled receptor (GPCR) modulation , GNF179’s imidazo-pyrazine structure is optimized for kinase inhibition, particularly in oncology .

Biological Activity

2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one is a bicyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, antioxidant, and neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2OC_{14}H_{16}N_{2}O with a molecular weight of approximately 228.29 g/mol. The compound features a unique bicyclic structure that contributes to its biological activity.

Property Value
Molecular FormulaC14H16N2OC_{14}H_{16}N_{2}O
Molecular Weight228.29 g/mol
LogP2.9
H-bond Donors1
H-bond Acceptors3

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Notably, it shows effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 15.64 µg/ml against E. coli ATCC-BAA 2469, indicating potent antibacterial activity .
  • Quorum Sensing Inhibition : The compound has been identified as an active agent in inhibiting quorum sensing in Pseudomonas aeruginosa, which is crucial for biofilm formation. This property can be leveraged to combat biofilm-related infections .

Antioxidant Properties

The compound also demonstrates antioxidant capabilities, which are essential for mitigating oxidative stress in biological systems. Its ability to scavenge free radicals suggests potential therapeutic applications in conditions where oxidative damage is a concern.

Neuroprotective Effects

Preliminary studies indicate that this compound may possess neuroprotective properties. These effects could be beneficial in neurological disorders where oxidative stress and inflammation play critical roles.

Case Studies and Research Findings

  • Antibiofilm Properties : A study highlighted the compound's role in altering biofilm architecture and reducing virulence factors in Pseudomonas aeruginosa without affecting bacterial growth within the biofilm . This suggests a dual mechanism of action that can be exploited in drug development.
  • Microbial Extract Studies : Extracts containing this compound have shown significant anti-quorum sensing activity against Chromobacterium violaceum, further validating its potential as a therapeutic agent .
  • Synthetic Pathways : The synthesis of this compound has been explored through various methodologies, showcasing its versatility and the potential for natural product extraction .

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